molecular formula C12H13Cl2NO B11858942 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine

6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine

Cat. No.: B11858942
M. Wt: 258.14 g/mol
InChI Key: DZGWSEDHIMLGJT-UHFFFAOYSA-N
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Description

6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-amine is a chemical compound characterized by its unique spiro structure, which involves a chroman ring fused to a cyclobutane ring

Preparation Methods

The synthesis of 6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chroman ring, followed by the introduction of chlorine atoms at the 6 and 8 positions. The cyclobutane ring is then fused to the chroman ring through a spiro linkage. The final step involves the introduction of the amine group at the 4-position. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide. This leads to the formation of various substituted derivatives.

Scientific Research Applications

6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-amine can be compared with other similar compounds, such as:

    6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one: This compound lacks the amine group at the 4-position, which may result in different chemical and biological properties.

    6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-carboxylic acid: The presence of a carboxylic acid group instead of an amine group can lead to different reactivity and applications.

    6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-methanol: The methanol derivative may have different solubility and reactivity compared to the amine derivative.

The uniqueness of 6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-amine lies in its specific functional groups and spiro structure, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

IUPAC Name

6,8-dichlorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine

InChI

InChI=1S/C12H13Cl2NO/c13-7-4-8-10(15)6-12(2-1-3-12)16-11(8)9(14)5-7/h4-5,10H,1-3,6,15H2

InChI Key

DZGWSEDHIMLGJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C3=C(O2)C(=CC(=C3)Cl)Cl)N

Origin of Product

United States

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